Octahydro-pyrano[2,3-c]pyridine
Description
Contextualization within Fused Bicyclic Heterocyclic Systems
Fused bicyclic heterocycles are molecular structures where two rings share at least two atoms. nih.gov This class of compounds is a cornerstone of medicinal chemistry, as the fusion of different rings creates rigid scaffolds that can be precisely decorated with functional groups to interact with biological targets. nih.govnih.gov The pyridine (B92270) ring, a six-membered heterocycle containing a nitrogen atom, is a particularly common component in these systems and is found in numerous natural products and synthetic drugs. nih.govresearchgate.net
Octahydro-pyrano[2,3-c]pyridine belongs to the pyranopyridine family, which are systems containing both a pyran and a pyridine ring. The fusion of these two rings can occur in several isomeric forms, such as pyrano[2,3-b] and pyrano[3,2-c] arrangements, each providing a unique three-dimensional orientation of atoms and functional groups. researchgate.netekb.eg The study of such scaffolds is crucial as incorporating different heterocyclic rings, like pyran and pyridine, can enhance biological activity and modulate properties like solubility and metabolic stability. nih.gov The saturated nature of the octahydro- variant distinguishes it from its more commonly studied unsaturated (aromatic) counterparts, offering a different stereochemical profile.
Significance of this compound Scaffolds in Medicinal Chemistry and Drug Discovery
While dedicated studies on the biological activity of this compound itself are not widely published, the importance of the broader pyranopyridine scaffold is well-documented through the extensive research into its analogues. These related compounds have demonstrated a wide array of pharmacological activities, suggesting that the core this compound structure is a valuable starting point for the development of new therapeutic agents.
Derivatives of the pyranopyridine and related fused systems have shown significant potential in several therapeutic areas:
Anticancer Activity: Pyrano[2,3-c]pyrazole derivatives have been investigated as inhibitors of RalA, a protein involved in carcinogenesis, showing promise in suppressing the proliferation of hepatocellular carcinoma cells. nih.gov Other related structures, such as pyrido[2,3-d]pyrimidines, are also extensively studied as anticancer agents due to their structural similarity to DNA bases. nih.gov
Antimicrobial Properties: Various fused pyranopyridine derivatives have been synthesized and tested for their antibacterial and antifungal activities. ekb.egnih.govekb.eg For example, certain pyrano[2,3-c]pyridazine derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov
Antiviral Effects: The pyran ring is a recognized moiety in antiviral drug design. mdpi.com Research into pyrano[2,3-c]pyrazole derivatives has identified compounds with inhibitory capacity against human coronavirus strains, highlighting the potential of the fused pyran-heterocycle scaffold in developing new antiviral treatments. mdpi.com
Receptor Modulation: A pyrano[2,3-b]pyridine derivative was identified as a potent agonist for the cannabinoid 2 receptor (CB2R), a promising target for treating pulmonary fibrosis. nih.gov
The diverse biological activities of these related scaffolds underscore the potential of the core pyranopyridine structure in drug discovery. The saturated this compound framework provides a flexible, three-dimensional template that could be used by medicinal chemists to design novel molecules with improved target specificity and pharmacological profiles.
Table 1: Reported Biological Activities of Related Pyrano-Fused Heterocyclic Scaffolds
| Scaffold Type | Reported Biological Activity | Target/Model | Reference(s) |
|---|---|---|---|
| Pyrano[2,3-c]pyrazole | Anticancer (inhibition of cell proliferation) | RalA GTPase, Hepatocellular Carcinoma Cells | nih.gov |
| Pyrano[2,3-c]pyrazole | Antiviral | Human Coronavirus 229E | mdpi.com |
| Pyrano[2,3-c]pyridazine | Antibacterial, Antifungal | S. aureus, E. coli, C. albicans | nih.gov |
| Pyrano[2,3-b]pyridine | Antimicrobial | S. aureus, P. aeruginosa, C. albicans | ekb.egekb.eg |
| Pyrano[2,3-b]pyridine | Anti-fibrotic (CB2R Agonist) | Cannabinoid 2 Receptor (CB2R) | nih.gov |
| Pyrido[2,3-d]pyrimidine (B1209978) | Anticancer | Various (e.g., Tyrosine Kinase) | nih.gov |
Evolution of Research Themes Pertaining to this compound
The evolution of research related to the pyranopyridine nucleus reflects broader trends in medicinal chemistry. Initial research often focuses on the synthesis and exploration of aromatic, fused heterocyclic systems, which are often easier to prepare. Multicomponent reactions are a common and efficient strategy for creating a diverse library of these compounds, such as pyrano[2,3-d]pyrimidinones, from simple starting materials. acs.orgresearchgate.net
Much of the published work has concentrated on creating and testing libraries of unsaturated or partially saturated pyranopyridine analogues. ekb.egnih.gov For instance, research has demonstrated the synthesis of various pyrano[2,3-c]pyridazine derivatives through one-pot multicomponent reactions, which were subsequently screened for antimicrobial activity. nih.gov Similarly, extensive work on pyrano[2,3-c]pyrazoles has led to the discovery of potential inhibitors for cancer-related proteins. nih.gov
The focus on these diverse, functionalized analogues indicates a research theme centered on exploring the "chemical space" around the core pyranopyridine skeleton to identify bioactive compounds. The this compound scaffold represents a subsequent frontier in this evolution. As drug discovery increasingly values three-dimensional molecular shapes to achieve higher selectivity and better drug-like properties, research is gradually moving towards the synthesis and evaluation of saturated heterocyclic systems. While the body of literature specifically on this compound is still emerging, it stands as a logical next step in the exploration of this versatile and pharmacologically significant family of compounds.
Structure
2D Structure
Properties
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-7-3-4-9-6-8(7)10-5-1/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCBYRSOLRFOLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNCC2OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Octahydro Pyrano 2,3 C Pyridine and Analogues
General Synthetic Strategies for the Octahydro-pyrano[2,3-c]pyridine Core
The fundamental approaches to assembling the this compound skeleton often prioritize efficiency and the ability to introduce diverse substituents. These strategies are crucial for creating libraries of compounds for various applications.
Multi-component Reaction Approaches for Pyrano-Fused Pyridines
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the formation of complex molecules from three or more starting materials in a single operation. nih.gov This approach is highly valued for its operational simplicity, time and energy efficiency, and high convergence. nih.gov The synthesis of pyrano-fused pyridines has been effectively achieved using MCRs. For instance, a variety of pyrano[3,2-c]pyridone derivatives have been synthesized through a three-component reaction of aromatic aldehydes, malononitrile, and a 4-hydroxy-pyridin-2(1H)-one derivative. nih.gov This method is notable for its short reaction times, high yields, and use of environmentally friendly solvents. nih.gov
Similarly, microwave-assisted three-component reactions of aldehydes, tetrahydropyran-4-one, and a pyrazol-5-amine derivative have proven to be an efficient route to pyrano-fused pyrazolo[3,4-b]pyridines. researchgate.net The use of microwave irradiation significantly reduces reaction times and simplifies the work-up procedure. researchgate.net The versatility of MCRs is further highlighted by the synthesis of pyrano[2,3-d]pyrimidine derivatives from the condensation of aromatic aldehydes, malononitrile, and barbituric or thiobarbituric acid, often facilitated by a catalyst in an aqueous medium. researchgate.net These reactions benefit from mild conditions and high yields. researchgate.net
The strategic design of MCRs has also led to the development of novel inhibitors for biological targets. For example, a series of 6-sulfonylamide-pyrano[2,3-c]-pyrazole derivatives were synthesized and identified as RalA inhibitors, which are relevant in the context of hepatocellular carcinoma. nih.gov This was achieved by reacting a cyano-olefin with a pyrazolone (B3327878) intermediate. nih.gov Another study focused on pyrano[2,3-c]pyrazole derivatives as potential human coronavirus inhibitors, synthesized via a base-catalyzed multi-component reaction. nih.gov
| Reactants | Product | Catalyst/Conditions | Key Features |
| Aromatic aldehydes, malononitrile, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Pyrano[3,2-c]pyridones | Triethylamine (B128534), ethanol, reflux | Short reaction times, high yields, green solvent. nih.gov |
| Aldehydes, tetrahydropyran-4-one, 3-methyl-1-phenyl-1H-pyrazol-5-amine | Pyrano-fused pyrazolo[3,4-b]pyridines | Acetic acid, microwave irradiation | Efficient, short reaction times, easy work-up. researchgate.net |
| Aromatic aldehydes, malononitrile, barbituric/thiobarbituric acid | Pyrano[2,3-d]pyrimidinones | L-Proline, aqueous ethanol | Mild conditions, high yields. researchgate.net |
| Cyano-olefin, pyrazolone | 6-Sulfonamido-pyrano[2,3-c]-pyrazole derivatives | Morpholine, methanol, heat | Synthesis of potential RalA inhibitors. nih.gov |
| Hydrazine hydrate, thiophene-2-carbaldehyde, malononitrile, ethyl acetoacetate | 6-Amino-3-methyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | Base-catalyzed | Synthesis of potential human coronavirus inhibitors. nih.gov |
Annulation Reactions for Bicyclic Pyrano-Pyridine Construction
Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are a cornerstone in the synthesis of bicyclic systems like pyrano-pyridines. These reactions offer a controlled and stepwise approach to building the desired heterocyclic framework. For instance, a 2,3-pyridine annulation strategy has been successfully employed in the enantioselective synthesis of an aldose reductase inhibitor, demonstrating the utility of this approach in medicinal chemistry. acs.org
The synthesis of various substituted pyridines can be achieved through different annulation strategies. organic-chemistry.org A ruthenium-catalyzed formal dehydrative [4+2] cycloaddition of enamides and alkynes provides a mild and economical route to a wide range of highly substituted pyridines with excellent regioselectivity. organic-chemistry.org Another approach involves a DBU-promoted metal-free reaction of 2-allyl-2H-azirines, which form 1-azatrienes in situ that then undergo electrocyclization to yield pyridines. organic-chemistry.org This method is notable for its broad substrate scope and tolerance of various functional groups. organic-chemistry.org
Intramolecular Cycloaddition Pathways for Ring Formation
Intramolecular cycloaddition reactions are powerful methods for the construction of cyclic and bicyclic systems, offering high levels of stereocontrol. These reactions involve the formation of a ring by the reaction of two unsaturated functional groups within the same molecule. The hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, is a prominent strategy for synthesizing pyridine (B92270) rings. rsc.org
For the construction of fused pyridine systems, intramolecular cycloadditions have been effectively utilized. For example, the thermal treatment of 2-pyridone derivatives with dimethyldichlorosilane, triethylamine, and chloranil (B122849) in benzene (B151609) leads to the formation of 8-hydroxyisoquinolones in high yields via an oxidative intramolecular [4+2] cycloaddition. rsc.org This method was instrumental in the synthesis of the DEF-ring system of the complex natural product fredericamycin A. rsc.org
Another innovative approach involves a tandem ring-opening/intramolecular [2+2] cycloaddition reaction. nih.gov The reaction of thiazoline-fused 2-pyridones with propargyl bromide initiates a sequence involving ring opening, in situ allene (B1206475) formation, and subsequent intramolecular [2+2] cycloaddition to furnish cyclobutane-fused thiazolino-2-pyridones. nih.gov This strategy has been applied to the functionalization of bioactive tricyclic pyridine-fused systems. nih.gov
Stereoselective Synthesis of this compound Derivatives
The development of stereoselective methods is paramount for accessing enantiomerically pure or diastereomerically enriched this compound derivatives, which is often crucial for their biological activity.
Enantioselective Catalytic Methods for Chiral this compound Analogues
The catalytic enantioselective synthesis of chiral pyridines is a significant area of research due to the prevalence of this motif in medicinal chemistry. nih.gov A notable method involves the copper-catalyzed, Lewis acid-assisted asymmetric alkylation of β-substituted alkenyl pyridines using Grignard reagents. nih.gov This approach provides access to a wide range of alkylated chiral pyridines with excellent enantioselectivity. nih.govnih.govresearchgate.net The use of a chiral diphosphine ligand is key to inducing high levels of asymmetry. nih.gov This methodology has been shown to be robust, allowing for scale-up and catalyst recycling. nih.gov
Another strategy for accessing chiral pyridine frameworks is through the catalytic, enantioselective N-oxidation of substituted pyridines. chemrxiv.orgchemrxiv.org This method utilizes a biomolecule-inspired catalytic cycle with aspartic acid-containing peptides to achieve high levels of asymmetric induction. chemrxiv.orgchemrxiv.org
Diastereoselective Synthetic Routes to this compound Skeletons
Diastereoselective synthesis is crucial for controlling the relative stereochemistry of multiple stereocenters within the this compound skeleton. A highly diastereoselective synthesis of an octahydro-1H-cyclopenta[c]pyridine skeleton has been developed via a Pd/Au-relay catalyzed cascade reaction of a (Z)-1-iodo-1,6-diene and an alkyne. rsc.orgresearchgate.net This strategy involves a sequence of intramolecular Heck-type cyclization, Sonogashira coupling, and a 1,5-enyne cyclization, delivering the product with excellent diastereoselectivity. rsc.org The methodology exhibits good functional group tolerance and broad substrate scope. researchgate.net
Advanced Catalytic Systems in this compound Synthesis
Modern synthetic strategies increasingly rely on sophisticated catalytic systems to achieve high efficiency, selectivity, and atom economy. The construction of the this compound core is no exception, with metal-catalyzed and organocatalytic methods playing pivotal roles.
Metal-Catalyzed Cyclization and Coupling Reactions
Transition metal catalysis offers a powerful toolkit for the formation of the pyran and pyridine rings inherent to the this compound structure. acsgcipr.orgrsc.org These methods often involve convergent and atom-efficient transformations. acsgcipr.org
One of the key strategies is the use of metal-catalyzed intramolecular cyclizations. For instance, ruthenium, rhodium, and palladium complexes have been successfully employed to catalyze the cyclization of acyclic precursors to form dihydropyran rings, which are essential intermediates. researchgate.netcdmf.org.br These reactions can proceed through various mechanisms, including the activation of unsaturated functionalities like alkynes and alkenes for intramolecular attack by a hydroxyl group. researchgate.net For example, ruthenium-catalyzed cyclization of alkynals and alkynones can furnish 2-vinyl-3,4-dihydropyrans. cdmf.org.br
Another powerful approach is the [2+2+2] cycloaddition reaction, where transition metal catalysts facilitate the assembly of the pyridine ring from simpler building blocks like alkynes and nitriles. acsgcipr.orgscilit.com This method provides a direct and highly convergent route to substituted pyridines. Additionally, hetero-Diels-Alder reactions and other transition metal-catalyzed formal [4+2] cycloadditions of 1-azadienes are effective strategies for constructing the pyridine core. rsc.org The synthesis of related pyridine derivatives has been achieved using zinc chloride as a catalyst in reductive amination reactions. nih.gov
Table 1: Examples of Metal-Catalyzed Reactions in the Synthesis of Pyrano-Pyridine Scaffolds
| Catalyst | Reaction Type | Starting Materials | Product Type | Reference |
|---|---|---|---|---|
| [Ru(Cp)(Pt-Bu2NPh2)(MeCN)]PF6 | Intramolecular Cyclization | Alkyne with intramolecular amine/alcohol | 5- and 6-membered heterocycles | researchgate.net |
| Pd(OAc)2/TDMPP | Tandem Alkyne Coupling/Cyclization | Alkynoate and alkyne | Substituted 3,4-dihydropyrans | cdmf.org.br |
| FeCl2 | Radical Cyclization | Aldehyde and two alkenes | Multifunctional 3,4-dihydropyran | cdmf.org.br |
| ZnCl2/NaBH3CN | Reductive Amination | Pyridine-2,6-dicarbaldehyde and anilines | Substituted Pyridines | nih.gov |
Organocatalytic Strategies for Asymmetric Synthesis
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, including heterocyclic scaffolds. In the context of this compound and its analogues, organocatalysts offer a metal-free alternative for creating chiral centers with high stereocontrol. nih.gov
A notable example is the use of quinine-derived squaramide catalysts in a triple-domino Michael/aza-Henry/cyclization reaction. This process, involving 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines, efficiently constructs tetrahydropyridine (B1245486) rings with three contiguous stereogenic centers. nih.gov The reaction proceeds with low catalyst loading and provides good yields and excellent enantioselectivity. nih.gov Bifunctional catalysts, such as those derived from ferrocenyloxazoline with N,P ligands, have been used in silver acetate-catalyzed asymmetric cycloadditions of azomethine ylides to construct octahydropyrrolo[3,2-c]pyridine derivatives, a related class of fused heterocycles. researchgate.net
Table 2: Organocatalytic Approaches to Pyridine and Related Heterocycles
| Catalyst Type | Reaction | Key Features | Product | Reference |
|---|---|---|---|---|
| Quinine-derived squaramide | Michael/aza-Henry/cyclization triple domino | Low catalyst loading, high enantioselectivity | Tetrahydropyridines with three stereogenic centers | nih.gov |
| l-proline/Trifluoroacetic acid | Three-component reaction | Lewis acid organocatalyst with a cocatalyst | Substituted 4-aryl-octahydropyrano[2,3-d]pyrimidin-2-one | acs.org |
| Silver acetate (B1210297) with ferrocenyloxazoline-derived N,P ligands | Asymmetric [3+2] cycloaddition | Bifunctional catalysis, high enantioselectivity | Octahydropyrrolo[3,2-c]pyridine derivatives | researchgate.net |
Application of Hybrid and Nanomagnetic Catalysts
In the quest for more efficient and recoverable catalytic systems, hybrid and nanomagnetic catalysts have gained significant attention. These materials combine the advantages of homogeneous and heterogeneous catalysis, offering high activity, selectivity, and ease of separation and recycling. rsc.org
Nanomagnetic catalysts, in particular, have been explored for the synthesis of various pyridine derivatives. rsc.org These catalysts typically consist of a magnetic core, such as iron oxide (Fe3O4), coated with a functionalized shell that bears the active catalytic sites. This design allows for easy recovery of the catalyst from the reaction mixture using an external magnet. For instance, a nano-magnetic metal-organic framework, Fe3O4@MIL-101(Cr)-N(CH2PO3)2, has been successfully used as a catalyst for the synthesis of pyrazolo[3,4-b]pyridines under solvent-free conditions. nih.gov Similarly, magnesium oxide nanoparticles have been employed as a recyclable catalyst for the synthesis of dihydropyrano[3,2-c]chromenes. researchgate.net
Hybrid catalysts, which may include organocatalysts, metal catalysts, or ionic liquids immobilized on a solid support, are also valuable in the synthesis of pyrano[2,3-d]pyrimidine derivatives. acs.org These systems offer enhanced stability and reusability compared to their homogeneous counterparts.
Table 3: Examples of Hybrid and Nanomagnetic Catalysts in Heterocycle Synthesis
| Catalyst | Reaction Type | Key Advantages | Product Type | Reference |
|---|---|---|---|---|
| Fe3O4@MIL-101(Cr)-N(CH2PO3)2 | Condensation | High yield, solvent-free, recyclable | Pyrazolo[3,4-b]pyridines | nih.gov |
| Magnesium oxide nanoparticles | Three-component reaction | High yield, short reaction time, solvent-free, recyclable | Dihydropyrano[3,2-c]chromenes | researchgate.net |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. researchgate.net The synthesis of this compound and its analogues has benefited from the application of these principles, particularly through microwave-assisted protocols and solvent-free reaction conditions. researchgate.netnih.gov
Microwave-Assisted Reaction Protocols
Microwave-assisted organic synthesis has emerged as a valuable green technology that can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods. nih.govresearchgate.net This technique has been successfully applied to the synthesis of various pyrano-pyridine and related heterocyclic systems.
For example, the synthesis of pyrano[2,3-c]pyridine derivatives has been achieved through a multicomponent reaction using a catalytic amount of 4-(dimethylamino)pyridine (DMAP) under microwave irradiation. researchgate.net This method offers high yields and employs a recyclable catalyst. researchgate.net Similarly, the one-pot, four-component synthesis of novel pyridine derivatives has been efficiently carried out under microwave irradiation in ethanol, resulting in excellent yields and short reaction times (2-7 minutes). nih.govresearchgate.net The synthesis of 4H-pyrano[2,3-c]pyrazoles has also been shown to be more efficient under microwave conditions compared to conventional stirring at room temperature. nanobioletters.com
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyridine Derivatives
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional Heating | 6-9 hours | 71-88% | researchgate.net |
| Microwave Irradiation | 2-7 minutes | 82-94% | researchgate.net |
Solvent-Free Reaction Conditions
Performing reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. nih.gov Several synthetic routes towards pyrano-pyridine and related heterocycles have been developed that proceed efficiently without a solvent.
A notable example is the mechanochemical synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones by ball-milling, which proceeds without any catalyst and provides quantitative yields. nih.gov This method is environmentally friendly and features a simple workup procedure. nih.gov The synthesis of 3-benzyl-pyrano[3,2-c]pyran-2,5-diones has also been optimized under solvent-free conditions using triethylamine as a base. proquest.com Furthermore, the aforementioned use of nano-crystalline magnesium oxide for the synthesis of dihydropyrano[3,2-c]chromenes and the Fe3O4@MIL-101(Cr)-N(CH2PO3)2 catalyzed synthesis of pyrazolo[3,4-b]pyridines are both conducted under solvent-free conditions, highlighting the synergy between advanced catalysis and green chemistry principles. nih.govresearchgate.net
Process Development and Scalability Considerations for this compound Production
The successful transition of a synthetic route for a compound like this compound from a laboratory setting to industrial-scale production is a complex undertaking that requires meticulous planning and execution. Process development and scalability are paramount to ensuring a manufacturing process that is not only economically sound but also safe, environmentally responsible, and capable of consistently delivering a high-quality product. This section explores the critical factors and challenges associated with the large-scale production of this compound and its analogues, drawing upon established principles of chemical engineering and process chemistry, alongside insights from the synthesis of related heterocyclic structures.
Once a promising synthetic route is identified, each step undergoes extensive reaction parameter optimization . This detailed investigation encompasses several key variables:
Catalyst Selection and Loading: The choice of catalyst is pivotal. For example, in the synthesis of pyrano[2,3-b]pyridine derivatives, both Lewis acids and base catalysts have been effectively utilized. ias.ac.in For industrial applications, however, the focus shifts to catalyst cost, activity, long-term stability, and the ease with which it can be separated and recycled. Consequently, heterogeneous catalysts are often the preferred choice due to their simpler removal from the reaction mixture.
Solvent Selection: The ideal solvent for a large-scale process must be cost-effective, have a low toxicity profile, and exhibit minimal environmental impact. It should also facilitate efficient reaction kinetics and simplify the subsequent isolation of the product.
Temperature and Pressure Control: The precise management of temperature and pressure is crucial for maximizing product yield while minimizing the formation of undesirable impurities. Exothermic or endothermic reactions, in particular, demand careful thermal management to prevent potential runaway reactions or incomplete conversions.
Reaction Time: Optimizing the duration of a reaction is a balancing act between achieving a high degree of conversion and maximizing the throughput of the reactor.
Furthermore, a comprehensive process safety and environmental consideration is non-negotiable. This entails a thorough hazard assessment of all chemicals and reaction steps, evaluating aspects such as toxicity, flammability, and reactivity. The environmental impact, including the generation and disposal of waste, must also be carefully managed. The principles of green chemistry, which advocate for the use of less hazardous substances and the minimization of waste, are increasingly integral to modern chemical manufacturing. africanjournalofbiomedicalresearch.com
Scaling up a chemical process from the laboratory to a pilot plant or full-scale production facility introduces a new set of challenges:
Mass and Heat Transfer: The efficiency of mixing and heat transfer can differ significantly at a larger scale. In large reactors, inadequate mixing can lead to the formation of localized "hot spots" or concentration gradients, which can negatively impact yield and increase the formation of impurities.
Solids Handling: The management of solid materials, including reactants, catalysts, and the final product, can be more complex in a large-scale environment. Issues such as caking, dusting, and ensuring consistent flowability need to be addressed.
While specific data on the industrial production of this compound is not widely available, valuable insights can be gleaned from the synthesis of analogous compounds. For example, a review on the synthesis of pyrano[3,2-c]pyridine derivatives points out that while some methods provide high yields, they may necessitate prolonged reaction times, which can be a significant drawback in an industrial setting. africanjournalofbiomedicalresearch.com A study on the scalable synthesis of octahydropyrano[3,4-c]pyridine scaffolds, an isomer of the target compound, details a short and efficient route commencing from a readily available natural product, underscoring the importance of strategic route design for achieving scalability. researchgate.net
The following interactive table summarizes key parameters in the process development of fused pyridine systems, highlighting the shift in focus from laboratory to large-scale production.
| Parameter | Laboratory Scale Consideration | Large Scale Consideration | Rationale for Scalability |
| Catalyst | High activity and selectivity are primary goals. | Cost, recyclability, and ease of separation (heterogeneous catalysts are preferred). | Reduces overall production cost and waste, and simplifies the purification process. |
| Solvent | A wide variety of solvents may be utilized for initial studies. | Low cost, low toxicity, minimal environmental impact, and ease of recovery are critical. | Improves the economic viability and sustainability of the process. |
| Temperature | Temperature is relatively easy to control using standard laboratory equipment. | Requires robust heat exchange systems to effectively manage exothermic or endothermic reactions. | Ensures the safety of the process and maintains consistent product quality. |
| Purification | Chromatography is a common and effective method. | Crystallization, distillation, and filtration are the preferred methods. | These methods are more cost-effective and efficient for handling large quantities of material. |
| Reaction Time | Often not a critical constraint in a research setting. | Optimized to maximize reactor throughput and overall plant utilization. | Improves the overall efficiency of the process and reduces operational costs. |
Medicinal Chemistry and Biological Activity of Octahydro Pyrano 2,3 C Pyridine
Octahydro-pyrano[2,3-c]pyridine as a Core Intermediate in Drug Development
The fused bicyclic structure of this compound serves as a crucial starting point for the synthesis of complex molecules with potential therapeutic applications. Its utility in drug development stems from its inherent structural properties and its adaptability for creating diverse chemical libraries.
The this compound framework possesses a rigid, three-dimensional structure due to the fusion of the pyran and pyridine (B92270) rings. This structural rigidity is a desirable characteristic in drug design as it can lead to higher binding affinity and selectivity for specific biological targets. Constrained analogues of bioactive molecules are often synthesized to better understand the structural requirements for interaction with receptors. nih.gov For instance, replacing more flexible templates with rigid scaffolds like octahydro-1H-pyrido[1,2-a]pyrazine, a related structure, has been a successful strategy in designing potent receptor antagonists. nih.gov
Scaffolds like this compound are valuable starting points for the creation of drug-like molecular libraries. nih.gov Research has demonstrated the efficient and scalable synthesis of related scaffolds, such as 1-hydroxymethyl-octahydro-1H-pyrano[3,4-c]pyridine, derived from naturally occurring quinine. nih.gov Such synthetic routes enable the production of a core structure which can then be elaborated into a library of diverse small molecules. nih.gov These libraries are essential tools in high-throughput screening campaigns to identify new lead compounds for drug discovery programs. nih.gov The European Lead Factory, for example, utilizes such nitrogen heterocycle scaffolds for its compound libraries. nih.gov
Pharmacological Investigations and Therapeutic Potential of this compound Derivatives
Derivatives of the this compound core have been synthesized and evaluated for a range of pharmacological activities, demonstrating their potential in treating various conditions, from pain to infectious diseases.
A significant area of investigation for this compound derivatives has been in the development of novel analgesics with activity at opioid receptors. rsc.orgresearchgate.net The primary molecular target for the most effective opioid analgesics is the mu-opioid receptor (MOR). nih.gov However, MOR activation is also responsible for serious side effects, including respiratory depression and abuse potential. nih.gov Consequently, there is great interest in developing analgesics with mixed-opioid receptor profiles (acting on mu, delta, and kappa receptors) to potentially create safer therapeutics. researchgate.net
Synthetic work has focused on creating series of novel trans-3-(octahydro-2H-pyrano[2,3-c]pyridin-4a-yl)phenols. rsc.org The antinociceptive activity and opioid receptor binding profiles of these compounds have been determined, allowing for the exploration of structure-activity relationships. rsc.orgresearchgate.net For example, in a series of related octahydro-1H-pyrido[1,2-a]pyrazine antagonists, modifications to the scaffold led to compounds with high, subnanomolar affinity for the mu-opioid receptor and potent antagonist activity. nih.gov
Table 1: Opioid Receptor Affinity and Antagonist Activity of Selected Pyrido-pyrazine Derivatives
| Compound | Mu-Opioid Receptor Affinity (Kᵢ, nM) | Mu-Opioid Antagonist Activity (IC₅₀, nM) |
| Compound 4 | 0.62 | 0.54 |
| Compound 36 | 0.47 | 1.8 |
This table presents data for constrained analogues designed based on the principles of rigid scaffolds, demonstrating the high affinity achievable with such structures. Data sourced from Le Bourdonnec, B. et al. J. Med. Chem. 2007, 50 (8), 1727-1738. nih.gov
Pyridine alkaloids and their synthetic derivatives represent a major class of compounds with demonstrated activity in the central nervous system. nih.govresearchgate.net Natural products have historically been a rich source for CNS drug discovery, with a large percentage of approved CNS drugs being either natural products or inspired by them. nih.gov Alkaloids are particularly well-represented in clinically used CNS therapies. nih.gov
The pyridine ring is a key feature in many compounds explored for CNS applications, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as psychiatric conditions. nih.gov The nitrogen atom in the pyridine heterocycle plays a critical role in the pharmacological activity of these molecules. nih.gov Given that the this compound core is a fused pyridine derivative, it holds potential as a scaffold for developing new treatments for a wide range of CNS disorders. nih.govresearchgate.net
The pyridine nucleus is a component of many compounds with a broad spectrum of antimicrobial and anti-infective activities. nih.govnih.gov Various pyridine derivatives have been synthesized and shown to possess moderate activity against different strains of mycobacteria, including Mycobacterium tuberculosis, as well as some antifungal properties. nih.gov
More specifically, fused heterocyclic systems containing a pyran ring have shown promise as antiviral agents. nih.gov A series of pyrano[2,3-c]pyrazole derivatives were recently investigated as potential inhibitors of human coronavirus. nih.gov These compounds were tested against the human coronavirus 229E (HCoV-229E) strain, with several showing significant inhibitory capacity. nih.gov The mechanism of action for the most potent compounds was found to be the inhibition of the main protease (Mpro), a crucial enzyme for viral replication. nih.gov
Table 2: Antiviral Efficacy of Selected Pyrano[2,3-c]pyrazole Derivatives
| Compound | Antiviral Activity vs. HCoV-229E (IC₅₀, µg/mL) | SARS-CoV2 Mpro Inhibition (%) |
| Compound 6 | 44.78 | 80.4% |
| Compound 7 | 359.5 | 73.1% |
| Compound 14 | 70.3 | 81.4% |
| Compound 18 | 27.8 | 84.5% |
| Tipranavir (B1684565) (Control) | 13.32 | 88.6% |
This table shows the 50% inhibitory concentration (IC₅₀) against HCoV-229E and the percentage of inhibition against the SARS-CoV-2 main protease (Mpro) for selected compounds. Data sourced from Al-Mokadem, M. et al. Molecules 2024, 29(3), 693. nih.gov
Antiviral Efficacy, Including Human Coronavirus (HCoV-229E) and SARS-CoV2 Mpro Inhibition
The emergence of global viral threats has accelerated the search for novel antiviral agents. Derivatives of the pyrano[2,3-c]pyrazole scaffold, which is structurally related to pyrano[2,3-c]pyridine, have shown promise as inhibitors of human coronaviruses.
In a study exploring a series of novel pyrano[2,3-c]pyrazole derivatives, several compounds were evaluated for their antiviral efficacy against the human coronavirus 229E (HCoV-229E). mdpi.comnih.gov These compounds demonstrated a range of antiviral activities, with some exhibiting significant inhibitory capacity. mdpi.com For instance, one compound in the series displayed a high selectivity index (SI) of 12.6, indicating potent inhibition of HCoV-229E. nih.gov Other derivatives showed moderate efficacy against the virus. mdpi.comnih.gov
Further investigation into the mechanism of action revealed that the most active compounds exerted their antiviral effects during the replication phase of the viral life cycle. mdpi.comnih.gov The reduction in viral replication by these compounds ranged from 53.6% to as high as 82.2%. mdpi.comnih.gov
The main protease (Mpro) of SARS-CoV-2, a key enzyme in the viral replication process, has been a primary target for antiviral drug development. nih.govnih.gov The inhibitory potential of the pyrano[2,3-c]pyrazole derivatives was also assessed against SARS-CoV-2 Mpro. Several compounds showed high inhibitory efficiency, with inhibition percentages reaching up to 84.5%, comparable to the control drug tipranavir (88.6%). mdpi.comnih.gov These findings suggest that the pyrano[2,3-c]pyrazole scaffold is a valuable starting point for developing potent inhibitors of human coronaviruses by targeting the viral Mpro protein. mdpi.comresearchgate.net
Table 1: Antiviral and SARS-CoV-2 Mpro Inhibitory Activity of Pyrano[2,3-c]pyrazole Derivatives
| Compound | HCoV-229E Selectivity Index (SI) | Viral Replication Reduction (%) | SARS-CoV-2 Mpro Inhibition (%) |
|---|---|---|---|
| Compound 18 | 12.6 | 82.2 | 84.5 |
| Compound 14 | 6.5 | 55.0 | 81.4 |
| Compound 7 | 4.3 | 60.7 | 73.1 |
| Compound 6 | 7.6 | 53.6 | 80.4 |
| Tipranavir (Control) | Not Reported | Not Reported | 88.6 |
Data sourced from a study on pyrano[2,3-c]pyrazole congeners. mdpi.comnih.gov
Anticancer and Antitumor Activities
Fused pyridine heterocyclic systems are a cornerstone in the development of anticancer therapeutics. Various derivatives sharing structural similarities with the pyrano[2,3-c]pyridine core have demonstrated significant antiproliferative and antitumor effects across different cancer models.
For example, novel pyrano[3,2-c]pyridine derivatives were investigated for their effects on MCF-7 breast cancer cells. nih.gov These compounds were found to inhibit the growth and proliferation of these cells in a dose- and time-dependent manner. One specific derivative, 4-CP.P, emerged as the most potent, with an IC50 value of 60±4.0 μM after 24 hours of exposure. nih.gov Further analysis showed that this compound induced apoptosis, as evidenced by an increase in the sub-G1 cell population and the externalization of phosphatidylserine. nih.gov
Similarly, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been synthesized and screened for cytotoxicity against breast (MCF-7), prostate (PC-3), and lung (A-549) cancer cell lines. nih.govnih.gov Several of these compounds exhibited potent activity comparable to the standard chemotherapeutic drug doxorubicin. nih.gov The most active compounds were found to induce apoptosis by modulating key proteins in the apoptotic pathway, such as Bax and Bcl2, and also inhibited cyclin-dependent kinases (CDK4/6), which are crucial for cell cycle progression. nih.gov
The antitumor activity of pyridine derivatives has also been demonstrated in vivo. A novel pyridine derivative, LHT-17-19, showed both antitumor and antimetastatic properties in mouse models of Lewis lung carcinoma and on a xenograft model of human non-small cell lung cancer. rrpharmacology.rucyberleninka.ru Furthermore, pyrano[2,3-c]-pyrazole-based inhibitors have been developed to target RalA, a protein involved in carcinogenesis, showing potent inhibition of hepatocellular carcinoma cell proliferation. nih.gov
Table 2: Anticancer Activity of Selected Pyrano-Pyridine and Pyrido-Pyrimidine Derivatives
| Compound Class | Cell Line | Key Findings | IC50 Value (µM) |
|---|---|---|---|
| Pyrano[3,2-c]pyridine (4-CP.P) | MCF-7 (Breast) | Induced apoptosis, increased sub-G1 population. nih.gov | 60±4.0 |
| Pyrido[2,3-d]pyrimidine (6b) | PC-3 (Prostate) | Induced apoptosis via activation of CASP3, Bax, p53; CDK4/6 inhibition. nih.gov | Not specified |
| Pyrido[2,3-d]pyrimidine (8d) | MCF-7 (Breast) | Induced apoptosis via activation of Bax, p53; CDK4/6 inhibition. nih.gov | Not specified |
| Pyrano[2,3-c]-pyrazole (4p) | HepG2 (Liver) | RalA inhibitor, suppressed proliferation. nih.gov | 2.28 |
IC50 values represent the concentration required to inhibit 50% of cell growth.
Modulatory Effects on Enzyme Activity (e.g., IDO1 Inhibition)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in cancer immunotherapy. nih.govnih.gov It catalyzes the degradation of tryptophan, leading to an immunosuppressive tumor microenvironment. nih.gov While IDO1 is a significant target for anticancer drugs, direct inhibition by this compound derivatives has not been extensively reported in the reviewed literature. However, the field is dominated by other chemical scaffolds. For instance, Epacadostat (INCB024360), a potent IDO1 inhibitor with IC50 values in the nanomolar range at both cellular and enzyme levels, is a hydroxylamidine derivative. nih.gov The development of inhibitors for enzymes like IDO1 highlights the importance of targeting key metabolic pathways in disease, a strategy that could potentially be explored for novel pyrano-pyridine scaffolds in the future.
Interactions with Neurotransmitter Receptors (e.g., α7 Nicotinic Acetylcholine (B1216132) Receptors)
The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel that is highly permeable to calcium ions and plays a crucial role in cognitive functions. nih.gov This receptor is a therapeutic target for cognitive disorders. nih.gov While direct interactions of this compound derivatives with α7 nAChRs are not prominently documented, related bicyclic amine structures have shown significant activity.
A notable example is TC-5619, a selective α7 nAChR agonist, which is based on a 1-azabicyclo[2.2.2]octane core. nih.gov This compound demonstrated over a thousand-fold selectivity for the α7 subtype over the α4β2 receptor subtype and showed positive effects on cognitive symptoms in animal models. nih.gov Similarly, PNU-282987, another selective α7 nAChR agonist with a 1-azabicyclo[2.2.2]oct-3-yl core, has been shown to restore auditory gating deficits in rats, a model relevant to schizophrenia. capes.gov.br The success of these related scaffolds suggests that the rigid, nitrogen-containing structure of this compound could also be a viable framework for designing selective α7 nAChR modulators.
Other Noteworthy Biological Activities (e.g., Glucose Uptake Activation, Antioxidant Potential)
The diverse chemical space of pyrano-pyridine derivatives lends itself to other potential therapeutic applications.
Glucose Uptake Activation: The regulation of glucose metabolism is fundamental in managing diseases like diabetes. While no direct evidence links this compound to glucose uptake activation, other molecular strategies have proven effective. For instance, "molecular glues" have been identified that promote glucose uptake by enhancing the binding of PI3Kα to RAS proteins, effectively mimicking insulin (B600854) action. nih.gov Additionally, natural product extracts from Gynostemma pentaphyllum have been shown to improve insulin resistance by promoting glucose uptake and glycogen (B147801) synthesis. nih.gov
Antioxidant Potential: Oxidative stress is implicated in numerous diseases. Heterocyclic compounds are often explored for their antioxidant properties. A new pyrano[4,3-c] mdpi.combenzopyran-1,6-dione derivative, isolated from the mushroom Fomitiporia ellipsoidea, exhibited significant free radical scavenging activity. nih.gov Furthermore, novel thiazolo[4,5-b]pyridine (B1357651) derivatives have been synthesized and evaluated for their ability to scavenge DPPH radicals, demonstrating their potential as antioxidant agents. pensoft.netresearchgate.net These findings indicate that the pyran and pyridine rings, core components of the this compound scaffold, can contribute to antioxidant activity.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Elucidation of Pharmacophoric Elements
Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds into effective drugs. For pyridine-based heterocyclic systems, certain structural features, or pharmacophoric elements, are consistently associated with biological activity.
Studies on pyrano[2,3-c]-pyrazole-based RalA inhibitors have identified key pharmacophores within this scaffold. nih.gov The pyran-fused pyrazole (B372694) core is essential for binding to an allosteric site on the target protein, while the 2-amino and 3-cyanide groups on the pyran moiety are critical for activity. nih.gov
A broader analysis of pyridine derivatives reveals that the presence and position of specific substituents significantly influence their antiproliferative activity. nih.gov For instance, the inclusion of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups often enhances activity. nih.gov Conversely, bulky groups or halogen atoms can sometimes diminish it. nih.gov
The concept of the pharmacophore extends to other fused pyridine systems as well. The thieno[3,2-c]pyridine (B143518) and furo[3,2-c]pyridine (B1313802) rings have been identified as novel pharmacophores with potential antipsychotic activity, demonstrating potent affinity for serotonin (B10506) receptors. nih.gov For sesquiterpene pyridine alkaloids, the pyridine ring itself is considered a key functional feature within the complex macrocyclic structure. nih.gov These insights into related scaffolds help to delineate the potential pharmacophoric elements within the this compound core that could be exploited for future drug design.
Research on the Specific Chemical Compound “this compound” in Medicinal Chemistry is Limited
Following a comprehensive search of publicly available scientific literature, it has been determined that there is a significant lack of specific research data on the medicinal chemistry and biological activity of the chemical compound This compound . While broader searches on related pyranopyridine scaffolds yielded some results, these were not directly applicable to the saturated (octahydro) form of the [2,3-c] fused pyridine ring system as specified.
The investigation sought to uncover detailed findings concerning the impact of substituent variations on the biological potency and selectivity of this compound derivatives, as well as insights into the rational design and optimization of lead compounds based on this specific molecular framework.
Despite employing various search strategies and nomenclature variations, no dedicated studies, research articles, or patents focusing on the structure-activity relationships or the rational design of this compound as a core scaffold in medicinal chemistry could be identified. The available information is largely limited to listings in chemical supplier catalogs, which confirm its existence and basic chemical properties but offer no data on its biological applications or therapeutic potential.
Consequently, it is not possible to provide an article structured around the requested detailed outline, which includes:
Rational Design and Optimization of Lead Compounds
Generating content for these sections without specific supporting data would require extrapolation from related but structurally distinct molecules, a process that would be scientifically unfounded and would not adhere to the strict focus on the "this compound" scaffold.
Therefore, due to the absence of specific research on this compound in the context of medicinal chemistry, the requested article cannot be generated at this time. Further research and publication in the scientific community would be necessary to enable a detailed analysis as outlined.
Computational and Theoretical Studies on Octahydro Pyrano 2,3 C Pyridine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
There are no published studies employing DFT or other quantum chemical methods to investigate the electronic structure, reactivity, or other molecular properties of the Octahydro-pyrano[2,3-c]pyridine molecule.
Future computational research is necessary to elucidate the molecular properties and potential biological interactions of this specific heterocyclic compound.
Electronic Structure Characterization and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecular systems, including derivatives of the pyrano[2,3-c]pyridine scaffold. nih.gov These studies are crucial for understanding the stability, reactivity, and potential interaction mechanisms of these compounds at a molecular level.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). The HOMO, representing the ability to donate an electron, and the LUMO, indicating the ability to accept an electron, are fundamental to describing charge transfer within the molecule. irjweb.com The energy gap between these frontier orbitals (ΔE = E-LUMO − E-HOMO) is a critical indicator of chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests higher reactivity, as less energy is required for electronic excitation. irjweb.comchemrxiv.org
From these frontier orbital energies, several global reactivity descriptors can be calculated to further characterize a molecule's reactivity profile: chemrxiv.orgnih.gov
Ionization Potential (IP) : The energy required to remove an electron (approximated as -E-HOMO).
Electron Affinity (EA) : The energy released when an electron is added (approximated as -E-LUMO).
Electronegativity (χ) : The tendency of the molecule to attract electrons.
Chemical Hardness (η) : A measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," implying high stability and low reactivity. irjweb.com
Chemical Softness (S) : The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω) : A measure of a molecule's ability to act as an electrophile.
Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. researchgate.net By mapping electron-rich (nucleophilic) and electron-poor (electrophilic) regions, the MEP provides a visual guide to predicting how a molecule will interact with biological targets such as proteins and enzymes. researchgate.netresearchgate.net
Table 1: Calculated Electronic and Reactivity Descriptors for a Representative Pyrano[2,3-c]pyrazole Derivative
| Parameter | Symbol | Value (eV) | Description |
| Highest Occupied Molecular Orbital Energy | E-HOMO | -6.15 | Indicates electron-donating capability |
| Lowest Unoccupied Molecular Orbital Energy | E-LUMO | -1.89 | Indicates electron-accepting capability |
| HOMO-LUMO Energy Gap | ΔE | 4.26 | Reflects chemical reactivity and stability |
| Ionization Potential | IP | 6.15 | Energy needed to remove an electron |
| Electron Affinity | EA | 1.89 | Energy released upon gaining an electron |
| Electronegativity | χ | 4.02 | Tendency to attract electrons |
| Global Chemical Hardness | η | 2.13 | Resistance to charge transfer |
| Global Chemical Softness | S | 0.23 | Reciprocal of hardness |
| Electrophilicity Index | ω | 3.79 | Measure of electrophilic character |
Data is hypothetical and representative of values found for related pyranopyrazole structures in the literature. nih.gov
Spectroscopic Property Simulations for Structural Assignment
Computational simulations of spectroscopic data are invaluable for the structural elucidation of newly synthesized compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for proposed structures are often compared with experimental data to confirm their identity. mdpi.comekb.eg
DFT methods are commonly employed to predict the vibrational frequencies (IR spectra) and the chemical shifts (¹H- and ¹³C-NMR spectra) of molecules. nih.gov For instance, the calculated IR spectrum can confirm the presence of specific functional groups by matching predicted vibrational bands (e.g., C=O, N-H, C-N) with those observed experimentally. nih.govekb.eg Similarly, simulated NMR chemical shifts provide a theoretical benchmark to aid in the assignment of complex experimental spectra, which is particularly useful for the rigid bicyclic system of pyrano[2,3-c]pyridine derivatives. mdpi.com A strong correlation between the calculated and experimental spectroscopic data provides unambiguous confirmation of the synthesized molecular structure. mdpi.comekb.eg
Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Pyrano[2,3-c]pyridine Derivative
| Spectroscopic Data | Experimental Value | Calculated Value | Assignment |
| IR (cm⁻¹) | 3350 | 3355 | N-H stretch |
| 2215 | 2210 | C≡N stretch | |
| 1680 | 1685 | C=O stretch | |
| ¹H-NMR (δ, ppm) | 7.25 | 7.21 | Aromatic-H |
| 4.80 | 4.75 | CH-pyran | |
| 3.50 | 3.45 | CH₂-piperidine | |
| ¹³C-NMR (δ, ppm) | 162.5 | 162.1 | C=O |
| 119.0 | 118.7 | C≡N | |
| 58.5 | 58.2 | Spiro C |
Data is hypothetical and compiled for illustrative purposes based on typical values reported for related heterocyclic systems. ekb.egekb.eg
In Silico Pharmacokinetic and Pharmacodynamic (ADME) Studies
Before advancing to preclinical trials, it is essential to evaluate the pharmacokinetic profile of potential drug candidates. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies predict how a drug is processed by the body, allowing for early identification of compounds with poor profiles. nih.gov
Prediction of Absorption, Distribution, Metabolism, and Excretion Profiles
Various computational models are used to predict the ADME properties of this compound derivatives. These predictions are based on the molecular structure and physicochemical properties of the compounds. researchgate.net Key predicted parameters often include:
Gastrointestinal (GI) Absorption : Predicts the likelihood of a compound being absorbed from the gut into the bloodstream.
Blood-Brain Barrier (BBB) Permeability : Assesses the potential for a compound to cross the BBB and act on the central nervous system.
CYP450 Inhibition : Cytochrome P450 (CYP) enzymes are crucial for drug metabolism. In silico models predict whether a compound is likely to inhibit major isoforms like 2D6 or 3A4, which could lead to adverse drug-drug interactions.
Plasma Protein Binding (PPB) : Estimates the extent to which a compound will bind to proteins in the blood, which affects its distribution and availability to reach its target.
Aqueous Solubility (logS) : Poor solubility can hinder absorption and formulation. This parameter predicts the solubility of the compound in water. scielo.br
Table 3: Predicted ADME Properties for Representative Pyrano[2,3-c]pyridine Candidates
| Candidate | GI Absorption | BBB Permeant | CYP2D6 Inhibitor | Plasma Protein Binding (%) | logS (mol/L) |
| Candidate A | High | No | No | >90% | -4.5 |
| Candidate B | High | Yes | Yes | >95% | -5.2 |
| Candidate C | Low | No | No | <90% | -3.8 |
This table contains representative data based on in silico studies performed on related pyranopyrazole and pyranopyrimidine derivatives. researchgate.netresearchgate.net
Assessment of Drug-likeness and Metabolic Stability for this compound Candidates
Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. scielo.br One of the most widely used guidelines is Lipinski's Rule of Five, which states that poor oral absorption is more likely when a molecule violates more than one of the following criteria: wikipedia.orgdrugbank.com
Molecular weight ≤ 500 Daltons
Log P (octanol-water partition coefficient) ≤ 5
Hydrogen bond donors (sum of -OH and -NH groups) ≤ 5
Hydrogen bond acceptors (sum of N and O atoms) ≤ 10
Computational tools are routinely used to calculate these parameters for novel compounds to quickly filter out those with undesirable physicochemical properties. scielo.brresearchgate.net
Table 4: Calculated Drug-likeness Properties (Lipinski's Rule) for Pyrano[2,3-c]pyridine Candidates
| Candidate | Molecular Weight (Da) | Log P | H-Bond Donors | H-Bond Acceptors | Violations |
| Candidate X | 420.5 | 3.8 | 2 | 6 | 0 |
| Candidate Y | 515.2 | 4.5 | 1 | 7 | 1 |
| Candidate Z | 480.6 | 5.9 | 3 | 8 | 1 |
This table contains representative data based on in silico studies performed on related heterocyclic drug candidates. scielo.brresearchgate.net
Advanced Analytical Methodologies in Octahydro Pyrano 2,3 C Pyridine Research
Spectroscopic Techniques for Advanced Structural Elucidation and Characterization
Spectroscopy is the cornerstone of molecular characterization, offering detailed insights into the atomic and molecular structure, bonding, and functional groups present in a sample.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, ¹⁵N NMR for complex structures)
High-Resolution NMR spectroscopy is the most powerful tool for the definitive structural elucidation of complex organic molecules like octahydro-pyrano[2,3-c]pyridine in solution. While one-dimensional (¹H and ¹³C) NMR provides initial information, complex fused-ring systems necessitate advanced 2D NMR experiments for unambiguous assignment of all proton and carbon signals.
Detailed NMR studies on related pyrano[2,3-c]pyrazole systems demonstrate the power of these techniques. nih.govktu.edu The structural framework is pieced together using a combination of experiments:
¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks, allowing for the mapping of adjacent protons within the pyran and pyridine (B92270) rings.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon atoms with their attached protons, assigning carbon resonances based on established proton shifts.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the entire heterocyclic scaffold by showing connectivity across heteroatoms (oxygen and nitrogen).
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is essential for determining the relative stereochemistry of the fused ring system and the orientation of substituents. ktu.edu
For nitrogen-containing heterocycles, ¹⁵N NMR offers direct insight into the chemical environment of the nitrogen atoms. researchgate.netpsu.edu In derivatives like pyrano[2,3-c]pyrazoles, ¹H-¹⁵N HMBC experiments are used to distinguish between different nitrogen environments, such as "pyrrole-like" and "pyridine-like" nitrogens, based on their chemical shifts and correlations to nearby protons. nih.govktu.edu This technique is invaluable for confirming tautomeric forms and identifying sites of protonation or alkylation. ktu.edu
Table 1: Representative NMR Techniques for Structural Elucidation of Pyrano-Pyridine Scaffolds
| NMR Experiment | Information Gained | Application to this compound |
|---|---|---|
| ¹H NMR | Provides information on the proton environment, integration, and multiplicity (splitting). researchgate.net | Determines the number and connectivity of protons in the saturated ring system. |
| ¹³C NMR | Shows the number of unique carbon environments. researchgate.net | Identifies all carbon atoms, including the quaternary carbons at the ring fusion. |
| COSY | Reveals ¹H-¹H coupling networks. nih.gov | Establishes proton connectivity within the piperidine (B6355638) and pyran portions of the molecule. |
| HSQC | Correlates protons to their directly attached carbons. nih.govktu.edu | Unambiguously assigns ¹³C signals based on known ¹H assignments. |
| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds). nih.govktu.edu | Confirms the connectivity of the fused ring system and the position of substituents. |
| NOESY | Identifies protons that are close in space (through-space correlation). ktu.eduresearchgate.net | Elucidates the stereochemistry at the chiral centers and the conformation of the rings. |
| ¹⁵N NMR | Provides direct information about the nitrogen atom's electronic environment. nih.govktu.edu | Characterizes the pyridine nitrogen, confirms protonation sites, and monitors reactions involving the N-atom. |
Mass Spectrometry (e.g., LC-MS, HRMS for purity and reaction monitoring)
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is routinely used to determine the molecular weight of a compound, assess its purity, and monitor the progress of chemical reactions.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. bldpharm.com It is an indispensable tool in synthetic chemistry for rapidly analyzing crude reaction mixtures to identify the formation of the desired product, intermediates, and byproducts. For this compound and its derivatives, LC-MS provides a quick confirmation of the molecular weight of the synthesized compound. bldpharm.combldpharm.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. This is a definitive method for confirming the identity of a newly synthesized molecule. For a compound like this compound (C₈H₁₅NO), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. Predicted monoisotopic mass and collision cross-section (CCS) values, which relate to the ion's shape, can be calculated and compared with experimental data from techniques like ion mobility-mass spectrometry. uni.lu
Table 2: Predicted Mass Spectrometry Data for an Isomer, (3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-c]pyridine)
| Adduct | Formula | Predicted m/z | Predicted CCS (Ų) |
|---|---|---|---|
| [M+H]⁺ | C₈H₁₆NO⁺ | 142.12265 | 129.9 |
| [M+Na]⁺ | C₈H₁₅NNaO⁺ | 164.10459 | 133.5 |
| [M+K]⁺ | C₈H₁₅KNO⁺ | 180.07853 | 132.6 |
| [M-H]⁻ | C₈H₁₄NO⁻ | 140.10809 | 130.6 |
Data sourced from PubChem for CID 15557571, an isomer of the target compound. uni.lu This table illustrates the type of data obtained from HRMS analysis.
Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a simple and rapid technique used primarily for the identification of functional groups present in a molecule. In the context of this compound research, IR spectroscopy is valuable for both starting material characterization and reaction monitoring.
Key applications include:
Functional Group Identification: The IR spectrum would confirm the presence of key structural features. For the parent compound, characteristic C-H stretching vibrations for the saturated rings would be observed below 3000 cm⁻¹, along with C-O (ether) and C-N stretching bands in the fingerprint region (approx. 1000-1300 cm⁻¹). A secondary amine (N-H) stretch would appear as a moderate peak around 3300-3500 cm⁻¹.
Reaction Monitoring: IR is highly effective for tracking the progress of reactions where a functional group with a strong, distinct absorption band appears or disappears. For example, in the synthesis of pyranodipyrimidine derivatives, the disappearance of a strong nitrile (C≡N) absorption band (around 2250 cm⁻¹) is a clear indicator that the cyclization reaction has occurred. nih.gov Similarly, the appearance of a carbonyl (C=O) band (around 1650-1750 cm⁻¹) would signify the introduction of a ketone or amide group. nih.gov
Chromatographic Methods for Isolation, Purification, and Chiral Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating the desired product from a reaction mixture and for separating stereoisomers.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are powerful chromatographic techniques used for the separation, identification, and quantification of components in a mixture. They rely on pumping a sample mixture in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). UPLC uses smaller particle sizes in the column, allowing for higher resolution, faster run times, and greater sensitivity compared to traditional HPLC.
In research involving this compound, HPLC and UPLC are the standard methods for:
Purity Assessment: Determining the purity of a synthesized compound is a critical step. An HPLC or UPLC chromatogram of a pure sample will show a single major peak, and the percentage purity can be calculated from the peak area. bldpharm.com
Analytical Separation: These techniques can separate the target compound from starting materials, reagents, and byproducts, allowing for the quantification of each component. Specific instrumentation, such as an Agilent 1200 RRLC, has been used for the analysis of related piperidinyl-pyridine structures. nih.gov
Chiral Chromatography for Enantiomeric Excess Determination
This compound possesses multiple chiral centers, meaning it can exist as different enantiomers and diastereomers. Since different enantiomers of a compound can have vastly different biological activities, the ability to separate and quantify them is crucial.
Chiral Chromatography is a specialized form of column chromatography that uses a chiral stationary phase (CSP) to separate enantiomers. The CSP interacts differently with each enantiomer, causing one to travel through the column faster than the other, resulting in their separation.
The primary application of this technique in the context of this compound research is the determination of enantiomeric excess (ee) . After a chiral synthesis or a resolution step, chiral HPLC or chiral gas chromatography (GC) is used to analyze the product. By integrating the areas of the two enantiomer peaks in the chromatogram, the ratio of the enantiomers, and thus the enantiomeric excess, can be accurately calculated. Patent literature describing the synthesis of related chiral pyrrolopyridine structures highlights the use of chromatographic column separation to resolve racemic intermediates and obtain the desired single enantiomers. google.com
X-ray Crystallography for Absolute Configuration and Conformation Determination
X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules and for providing precise details of their solid-state conformation. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide information about the arrangement of atoms within the crystal lattice, allowing for the construction of a detailed three-dimensional model of the molecule.
For a molecule such as this compound, which contains multiple stereocenters, X-ray crystallography would be invaluable. The fusion of the pyran and pyridine rings creates a rigid bicyclic system with several potential diastereomers and enantiomers. Determining the precise spatial arrangement of each atom is crucial for understanding its chemical and biological properties.
Research Findings:
In a hypothetical crystallographic study of this compound, the research findings would be expected to include the following key parameters, which would be presented in detailed tables.
Hypothetical Crystallographic Data Table for this compound:
This interactive table represents the type of data that would be generated from a successful X-ray crystallographic analysis of this compound. The values presented are placeholders and would be replaced with experimental data.
| Parameter | Value | Description |
| Crystal System | Orthorhombic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁2₁2₁ | The space group defines the symmetry operations that can be applied to the unit cell. |
| a (Å) | e.g., 8.543 | Unit cell dimension along the a-axis. |
| b (Å) | e.g., 10.211 | Unit cell dimension along the b-axis. |
| c (Å) | e.g., 12.678 | Unit cell dimension along the c-axis. |
| α (°) | 90 | Angle between the b and c axes. |
| β (°) | 90 | Angle between the a and c axes. |
| γ (°) | 90 | Angle between the a and b axes. |
| Volume (ų) | e.g., 1104.5 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Flack Parameter | e.g., 0.02(4) | A critical parameter for determining the absolute configuration of a chiral molecule. A value close to zero for a non-centrosymmetric space group confirms the correct enantiomer. |
Conformational Analysis:
The X-ray diffraction data would also provide a detailed picture of the conformation of the this compound molecule in the solid state. This would include:
Ring Pucker: The precise conformation of both the pyran and the piperidine rings (e.g., chair, boat, or twist-boat).
Ring Fusion: The nature of the fusion between the two rings (cis or trans).
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can reveal information about bond strain and electronic effects.
In the absence of experimental data for the parent compound, the scientific community awaits future studies that successfully crystallize and analyze this compound to provide these crucial structural insights.
Future Directions and Emerging Research Trends for Octahydro Pyrano 2,3 C Pyridine
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of pyranopyridine derivatives, including the octahydro-pyrano[2,3-c]pyridine core, has been a subject of considerable research. nih.govresearchgate.net Traditional methods often involve multiple steps, harsh reaction conditions, and the use of hazardous solvents, leading to low yields and significant environmental impact. nih.govresearchgate.net Consequently, a major focus of future research is the development of greener and more efficient synthetic methodologies.
Key trends in this area include:
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, offering a more atom-economical and efficient alternative to traditional linear syntheses. researchgate.net
Green Catalysts and Solvents: There is a growing emphasis on using environmentally benign catalysts, such as biodegradable composites and water-extracts of agro-waste, and renewable, non-toxic solvents like water. researchgate.netrsc.org For instance, the use of a water extract of orange fruit shell ash (WEOFSA) has been shown to be effective in catalyzing the synthesis of related pyranopyrimidine derivatives. researchgate.net
Energy-Efficient Techniques: Methods like microwave-assisted and ultrasound-assisted synthesis are being explored to reduce reaction times and energy consumption. nih.govresearchgate.netrsc.org For example, ultrasound-assisted synthesis of pyrano[2,3-c]pyrazole derivatives has been shown to produce high yields in significantly shorter times compared to conventional heating methods. nih.gov
Future research will likely focus on optimizing these green methodologies, exploring novel catalysts like biocatalysts, and developing solvent-free reaction conditions to further enhance sustainability. nih.govresearchgate.net
Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications
Derivatives of the pyranopyridine scaffold have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. nih.govekb.egmdpi.com Future research will aim to identify new biological targets and expand the therapeutic applications of this compound derivatives.
Promising areas of investigation include:
Anticancer Agents: Many pyran and pyridine-based compounds have shown potent anticancer activity by inhibiting key enzymes like EGFR and VEGFR-2. ekb.eg For instance, certain pyrano[3,2-c]pyridine derivatives have exhibited significant cytotoxicity against various cancer cell lines. ekb.eg The exploration of dual inhibitors, targeting multiple pathways involved in cancer progression, is a promising strategy. nih.gov
Antiviral Agents: Pyrano[2,3-c]pyrazole derivatives have been identified as potential inhibitors of human coronaviruses, including HCoV-229E. mdpi.com Further investigation into their mechanism of action and efficacy against a broader range of viruses is warranted.
Other Therapeutic Areas: The structural versatility of the pyranopyridine scaffold suggests its potential in other disease areas. nih.gov For example, related pyridine (B92270) derivatives have shown promise as antichagasic, anti-malarial, and anti-amoebic agents. nih.gov
The synthesis of hybrid molecules, combining the this compound core with other pharmacologically active moieties, is another strategy to discover novel therapeutic agents with enhanced potency and selectivity. nih.govresearchgate.net
Integration of Artificial Intelligence and Machine Learning for De Novo Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the design of novel this compound derivatives is no exception. nih.govfrontiersin.orgnih.gov These computational tools can significantly accelerate the identification and optimization of new drug candidates.
Key applications of AI and ML in this context include:
De Novo Drug Design: Generative AI algorithms, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design novel molecular structures with desired properties from scratch. frontiersin.orgijmsci.org This allows for the exploration of a vast chemical space to identify new this compound-based compounds with optimized activity and pharmacokinetic profiles. frontiersin.org
Predictive Modeling: AI and ML models can be trained on large datasets to predict the physicochemical properties, biological activity, and potential toxicity of new compounds. nih.govnih.gov This helps to prioritize the synthesis and testing of the most promising candidates, reducing the time and cost of drug development. nih.gov
Structure-Activity Relationship (SAR) Studies: AI can analyze the relationship between the chemical structure of a series of compounds and their biological activity, providing valuable insights for lead optimization. ijmsci.org
While AI and ML offer immense potential, challenges such as ensuring the synthesizability of computationally designed molecules remain. frontiersin.org Future work will focus on refining these algorithms and integrating them more seamlessly with experimental validation. frontiersin.org
Application of this compound Scaffolds in Materials Science and Other Chemical Disciplines
While the primary focus of research on pyranopyridine scaffolds has been in medicinal chemistry, their unique structural and electronic properties suggest potential applications in other fields, such as materials science. The 2-pyridone moiety, a related structure, is known to be a valuable building block in the synthesis of functional materials. iipseries.org
Potential future applications include:
Functional Dyes: Some pyranopyridine derivatives have shown potential as chemicals with applications in dye chemistry. researchgate.net
Coordination Chemistry: The nitrogen atom in the pyridine ring can coordinate with metal ions, making these scaffolds potential ligands for the development of metal-organic frameworks (MOFs) and other functional materials with applications in catalysis, gas storage, and sensing. iipseries.org
Further research is needed to explore the full potential of this compound scaffolds in these and other non-medical disciplines. The development of efficient synthetic routes will also be crucial for producing these compounds in the quantities required for materials science applications.
Q & A
Q. What synthetic methodologies are commonly employed for pyrano[2,3-c]pyridine derivatives, and how does microwave irradiation improve regioselectivity?
Microwave-assisted synthesis enhances reaction efficiency and regioselectivity by enabling rapid, uniform heating. For example, electron-withdrawing substituents (e.g., Cl, Br, NO₂) and heterocyclic moieties (e.g., pyrano[2,3-c]pyridine) can be selectively incorporated under microwave conditions, as demonstrated in the synthesis of antioxidant derivatives with IC₅₀ values ranging from 223.2 to 252.52 µM . Key steps include optimizing solvent systems, catalyst loading, and irradiation time to minimize side reactions.
Q. How are pyrano[2,3-c]pyridine derivatives structurally characterized?
Structural elucidation relies on spectroscopic techniques (¹H/¹³C NMR, IR) and computational tools. For example, bond connectivity and aromaticity in related thieno[2,3-c]pyridine derivatives were confirmed via 2D/3D visualization, revealing 10 aromatic bonds, a fused thiophene-pyridine ring system, and distinct electronic environments for substituents . X-ray crystallography or mass spectrometry further validates molecular weight and stereochemistry.
Q. What preliminary biological assays are used to screen pyrano[2,3-c]pyridine derivatives for activity?
In vitro assays like DPPH radical scavenging (antioxidant) and broth microdilution (antimicrobial) are standard. For instance, derivatives with electron-withdrawing groups (Cl, Br) showed IC₅₀ values ~200 µM in antioxidant studies, while antimicrobial screening against Yersinia enterocolitica revealed MIC values of 25–200 µg/ml, with compound 2{3} exhibiting potent bacteriostatic effects at 25 µg/ml .
Advanced Research Questions
Q. How do electronic and steric properties of substituents influence the structure-activity relationships (SAR) of pyrano[2,3-c]pyridine derivatives?
Substituent effects are quantified via Hammett constants (σ) and molecular descriptors. Electron-withdrawing groups (e.g., NO₂) enhance radical scavenging by stabilizing intermediate radicals, while bulky groups (e.g., CH₃) reduce activity due to steric hindrance. For example, Cl-substituted derivatives showed 2–3× higher antioxidant activity than CH₃/OCH₃ analogs . QSPR models correlating logP, polar surface area, and H-bond donors with MIC/MBC values can guide lead optimization .
Q. How can contradictions in biological activity data across studies be resolved methodologically?
Discrepancies often arise from variations in assay conditions (e.g., pH, solvent). To address this:
- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Use multivariate analysis (e.g., PCA) to isolate variables like lipophilicity or redox potential.
- Cross-validate findings with in silico docking to identify binding site interactions. For example, pyrano[2,3-c]pyridine derivatives with planar heterocycles showed higher DNA gyrase inhibition in docking studies, aligning with observed MIC trends .
Q. What strategies are effective for optimizing multi-step synthesis of complex pyrano[2,3-c]pyridine analogs?
- Stepwise functionalization : Introduce electron-withdrawing groups early (e.g., halogenation) to direct subsequent reactions.
- Catalytic systems : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings to attach aryl/heteroaryl groups (e.g., 3,4-dimethoxyphenyl) .
- Protecting groups : Temporarily block reactive sites (e.g., TsCl for amine protection) to prevent side reactions .
Methodological Recommendations
- Experimental Design : Use fractional factorial designs to screen substituent combinations efficiently.
- Data Analysis : Apply ANOVA to assess significance of IC₅₀/MIC differences between groups.
- Safety : Follow protocols for handling hazardous intermediates (e.g., chlorinated derivatives), including fume hood use and waste neutralization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
